molecular formula C3H7O7P B10776520 3-Phosphoglyceric acid CAS No. 3443-58-1

3-Phosphoglyceric acid

Cat. No. B10776520
CAS RN: 3443-58-1
M. Wt: 186.06 g/mol
InChI Key: OSJPPGNTCRNQQC-UWTATZPHSA-N
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Description

3-phospho-D-glyceric acid is the D-enantiomer of 3-phosphoglyceric acid It has a role as an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a D-glyceric acid. It is a conjugate acid of a 3-phosphonato-D-glycerate(3-).
3-Phospho-D-glycerate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Mycoplasma gallisepticum, Homo sapiens, and other organisms with data available.
3-phospho-D-glyceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

properties

IUPAC Name

(2R)-2-hydroxy-3-phosphonooxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJPPGNTCRNQQC-UWTATZPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862427
Record name D-(-)-3-Phosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

820-11-1, 3443-58-1
Record name 3-phospho-D-glyceric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-(-)-3-Phosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glycerate 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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